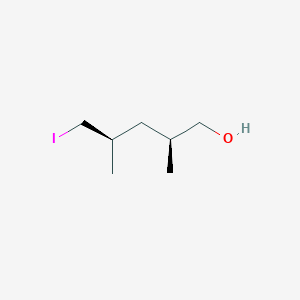
(2S,4R)-5-iodo-2,4-dimethylpentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-5-iodo-2,4-dimethylpentan-1-ol is an organic compound characterized by the presence of an iodine atom, two methyl groups, and a hydroxyl group attached to a pentane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-5-iodo-2,4-dimethylpentan-1-ol typically involves the iodination of a suitable precursor. One common method is the reaction of 2,4-dimethylpentan-1-ol with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction proceeds via the formation of an intermediate, which is then converted to the desired product through a series of steps involving purification and isolation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4R)-5-iodo-2,4-dimethylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodine atom can be reduced to form a corresponding hydrocarbon.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide, ammonia, or alkyl halides.
Major Products
Oxidation: The major products include 2,4-dimethylpentan-1-one or 2,4-dimethylpentanal.
Reduction: The major product is 2,4-dimethylpentane.
Substitution: The major products vary depending on the substituent introduced, such as 2,4-dimethylpentan-1-amine or 2,4-dimethylpentan-1-ol derivatives.
Applications De Recherche Scientifique
(2S,4R)-5-iodo-2,4-dimethylpentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving the modification of biomolecules and the investigation of biological pathways.
Medicine: It serves as a precursor in the development of pharmaceutical agents and diagnostic tools.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2S,4R)-5-iodo-2,4-dimethylpentan-1-ol involves its interaction with various molecular targets and pathways. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and interaction with other molecules. These interactions play a crucial role in the compound’s biological and chemical activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,4R)-5-iodo-2,4-dimethylheptane: Similar in structure but with a longer carbon chain.
(2S,4R)-4-iodo-2,4-dimethylpentan-1-ol: Similar in structure but with the iodine atom at a different position.
(2S,4R)-5-bromo-2,4-dimethylpentan-1-ol: Similar in structure but with a bromine atom instead of iodine.
Uniqueness
(2S,4R)-5-iodo-2,4-dimethylpentan-1-ol is unique due to the specific positioning of the iodine atom and the two methyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for targeted applications in research and industry.
Propriétés
Numéro CAS |
913183-57-0 |
|---|---|
Formule moléculaire |
C7H15IO |
Poids moléculaire |
242.10 g/mol |
Nom IUPAC |
(2S,4R)-5-iodo-2,4-dimethylpentan-1-ol |
InChI |
InChI=1S/C7H15IO/c1-6(4-8)3-7(2)5-9/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1 |
Clé InChI |
DOZXIMGRZSFOPF-RQJHMYQMSA-N |
SMILES isomérique |
C[C@@H](C[C@@H](C)CI)CO |
SMILES canonique |
CC(CC(C)CI)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl [5-(benzyloxy)-2-nitrophenoxy]acetate](/img/structure/B14192580.png)
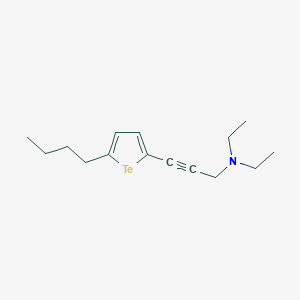
![(1R,5R)-1-(3,5-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14192582.png)
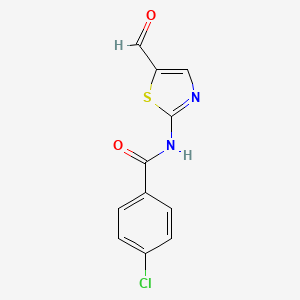
![3-[3-(Dibenzylamino)phenyl]but-2-enoic acid](/img/structure/B14192585.png)
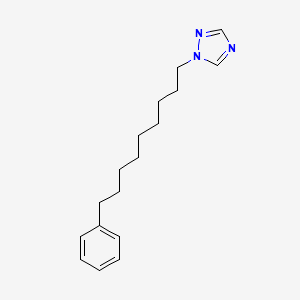
![3-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14192604.png)

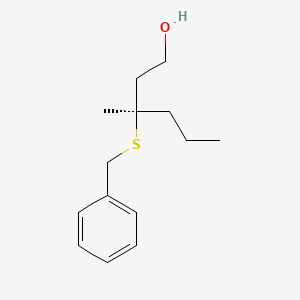
![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)-](/img/structure/B14192623.png)
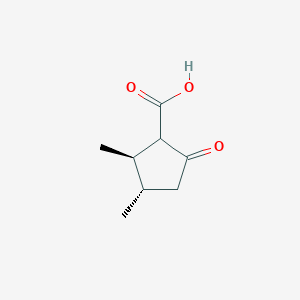
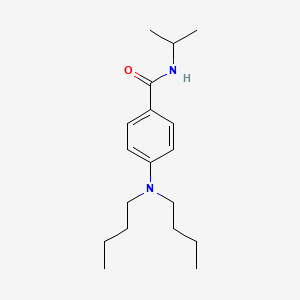

![2-{[(1R,2S)-2-Methyl-1-phenylbut-3-en-1-yl]amino}phenol](/img/structure/B14192636.png)
